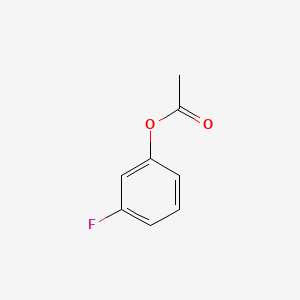
3-Fluorophenyl acetate
Descripción general
Descripción
3-Fluorophenyl acetate, also known as Phenol, 3-fluoro-, acetate, is a chemical compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . This compound is characterized by the presence of an acetate group and a fluorine atom attached to a benzene ring, making it a valuable intermediate in various chemical processes .
Métodos De Preparación
3-Fluorophenyl acetate can be synthesized through several methods. One common synthetic route involves the acetylation of 3-fluorophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under mild conditions, yielding this compound as a colorless to almost colorless liquid . Industrial production methods may involve similar acetylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-Fluorophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Hydrolysis: The acetate group can be hydrolyzed to yield 3-fluorophenol using aqueous sodium hydroxide.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo typical aromatic oxidation and reduction reactions under appropriate conditions.
Aplicaciones Científicas De Investigación
3-Fluorophenyl acetate finds applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluorophenyl acetate is primarily related to its chemical reactivity. The acetate group can undergo hydrolysis, releasing 3-fluorophenol, which can then participate in further chemical reactions . The fluorine atom on the benzene ring can influence the compound’s reactivity and interactions with other molecules, potentially affecting its behavior in various chemical processes .
Comparación Con Compuestos Similares
3-Fluorophenyl acetate can be compared to other acetoxy-substituted fluorobenzenes, such as 1-Acetoxy-4-fluorobenzene and 1-Acetoxy-2-fluorobenzene . These compounds share similar structural features but differ in the position of the fluorine atom on the benzene ring. The position of the fluorine atom can influence the compound’s reactivity and physical properties, making each compound unique in its applications and behavior .
Propiedades
IUPAC Name |
(3-fluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWZWMGUTKRLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220382 | |
| Record name | 1-Acetoxy-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-83-7 | |
| Record name | Phenol, 3-fluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetoxy-3-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetoxy-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














